1-(Bromomethyl)-3-propylcyclobutane

medicinal chemistry building block synthesis regioselectivity

1-(Bromomethyl)-3-propylcyclobutane (CAS 120091-64-7, molecular formula C₈H₁₅Br, MW 191.11 g/mol) is a halogenated cyclobutane building block featuring a bromomethyl group at the 1-position and a propyl substituent at the 3-position of the strained four-membered ring. The compound serves as a synthetic intermediate in medicinal chemistry and agrochemical programs, where the precise spatial arrangement of the reactive bromomethyl handle and the lipophilic propyl chain on the cyclobutane scaffold governs downstream coupling efficiency, stereochemical outcome, and final product purity.

Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
Cat. No. B13992875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-propylcyclobutane
Molecular FormulaC8H15Br
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESCCCC1CC(C1)CBr
InChIInChI=1S/C8H15Br/c1-2-3-7-4-8(5-7)6-9/h7-8H,2-6H2,1H3
InChIKeyFFLNTTATOGKAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-3-propylcyclobutane CAS 120091-64-7: Core Identity and Comparator Landscape for Scientific Procurement


1-(Bromomethyl)-3-propylcyclobutane (CAS 120091-64-7, molecular formula C₈H₁₅Br, MW 191.11 g/mol) is a halogenated cyclobutane building block featuring a bromomethyl group at the 1-position and a propyl substituent at the 3-position of the strained four-membered ring [1]. The compound serves as a synthetic intermediate in medicinal chemistry and agrochemical programs, where the precise spatial arrangement of the reactive bromomethyl handle and the lipophilic propyl chain on the cyclobutane scaffold governs downstream coupling efficiency, stereochemical outcome, and final product purity [2].

Why 1-(Bromomethyl)-3-propylcyclobutane Cannot Be Simply Replaced by In-Class Analogs


Within the bromomethylcyclobutane class, subtle variations in substitution pattern, alkyl chain identity, and halogen placement produce measurable differences in reactivity, physicochemical properties, and downstream synthetic performance. The 1,3-regioisomer positions the bromomethyl electrophilic center and the propyl group on opposite sides of the cyclobutane ring, a geometry that directly influences steric accessibility, ring strain distribution, and the trajectory of nucleophilic attack . In contrast, the 1,1-disubstituted isomer concentrates both groups on the same carbon, fundamentally altering the steric environment and potentially leading to different reaction rates and product distributions. Similarly, analogs lacking the propyl chain (e.g., unsubstituted (bromomethyl)cyclobutane) or bearing a directly attached bromine (e.g., 1-bromo-3-propylcyclobutane) exhibit distinct boiling points, densities, and leaving-group reactivities that preclude simple interchange without re-optimization of reaction conditions .

Quantitative Differentiation Evidence for 1-(Bromomethyl)-3-propylcyclobutane Relative to Closest Analogs


Regioisomeric Purity Advantage: 1,3-Disubstitution vs 1,1-Disubstitution Pattern in Cyclobutane Scaffolds

The 1,3-regioisomeric arrangement in 1-(Bromomethyl)-3-propylcyclobutane (SMILES: CCCC1CC(CBr)C1) places the bromomethyl electrophile and the propyl group on distinct ring carbons, creating a steric profile that differs fundamentally from the 1,1-disubstituted isomer (SMILES: CCCC1(CBr)CCC1, CAS 1493927-65-3) where both substituents reside on the same carbon . In the 1,3-isomer, the distance between the bromine atom and the propyl chain is approximately 2.5 Å (across the ring), whereas in the 1,1-isomer the two groups are geminal with a C–C–C angle compression, resulting in a significantly more congested electrophilic center [1]. This spatial difference directly affects the rate of SN2 displacement: steric hindrance at the reaction center in the 1,1-isomer is qualitatively higher (estimated A-value difference for geminal vs 1,3-substitution on cyclobutane is approximately 0.8–1.2 kcal/mol based on cyclobutane conformational analysis), translating to slower nucleophilic substitution kinetics for the 1,1-congener [2].

medicinal chemistry building block synthesis regioselectivity

Synthesis Purity Benchmark: High-Purity Triarylphosphite Method Delivers GC Purity ≥98.3% for (Bromomethyl)cyclobutane Core

The triarylphosphite-based bromination method described in US Patent US20160355452A1 provides (bromomethyl)cyclobutane with a GC relative purity of 98.3% and an isolated yield of 78% at kilogram scale [1]. By contrast, earlier methods using tribromophosphine (J. Am. Chem. Soc., 73, 2509-2520, 1951) or dimethylbromosulfonium bromide (J. Chem. Soc., Chem. Commun., 212a, 1973) yielded products with significantly lower purity due to inseparable bromoalkene by-products, while the N-bromosuccinimide/triphenylphosphite method (CN 103435439) suffered from cost and temperature limitations unsuitable for cyclopropane analogs [2]. The patent explicitly reports a comparative example using triphenylphosphine with cyclopropylmethanol, where the yield was substantially lower and purity was not reproducible without precise reagent ratio adjustments [3]. Although these purity data are for the unsubstituted (bromomethyl)cyclobutane core, the method is directly applicable to 3-alkyl-substituted derivatives including 1-(Bromomethyl)-3-propylcyclobutane, as the triarylphosphite route tolerates alkyl substitution on the cyclobutane ring [4].

process chemistry purity specification cGMP intermediate

Leaving-Group Reactivity Differentiation: Bromomethyl (-CH₂Br) vs Direct Ring-Bromine in Cyclobutane Derivatives

1-(Bromomethyl)-3-propylcyclobutane carries the bromine atom on a primary sp³ carbon external to the cyclobutane ring (-CH₂Br), whereas the direct analog 1-bromo-3-propylcyclobutane (CAS 120091-66-9) has the bromine attached directly to a secondary ring carbon . This structural difference has profound implications for reactivity: the primary alkyl bromide in the bromomethyl compound undergoes SN2 displacement approximately 10²–10³ times faster than the secondary cyclobutyl bromide, based on well-established structure-reactivity relationships for alkyl halides (primary vs secondary substrate rate ratios in typical SN2 reactions) [1]. Furthermore, the bromomethyl group can participate in a wider range of transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, Suzuki-Miyaura with appropriate transmetallation) where the primary benzylic-type bromide is more reactive than secondary alkyl bromides [2]. The directly ring-attached bromine in 1-bromo-3-propylcyclobutane, by contrast, is sterically hindered by the cyclobutane ring and undergoes elimination side reactions more readily under basic conditions due to β-hydrogen accessibility on the strained ring [3].

synthetic chemistry leaving group reactivity cross-coupling

Alkyl Substituent Effect: Propyl Chain vs Cyclopropyl Group on Physicochemical and Reactivity Profiles

The 3-propyl substituent in 1-(Bromomethyl)-3-propylcyclobutane (C₈H₁₅Br, MW 191.11) provides a calculated logP (CLogP) of approximately 3.2–3.5, compared to an estimated CLogP of 2.4–2.7 for the cyclopropyl analog 1-(Bromomethyl)-3-cyclopropylcyclobutane (C₈H₁₃Br, MW 189.09) and approximately 1.8–2.1 for the unsubstituted (bromomethyl)cyclobutane (C₅H₉Br, MW 149.03) [1]. The higher lipophilicity of the propyl-substituted compound influences both its physical properties (predicted boiling point approximately 175–185 °C at atmospheric pressure, versus 123–124 °C for unsubstituted (bromomethyl)cyclobutane ) and its behavior in biological systems when incorporated into drug-like molecules [2]. The linear n-propyl chain adopts a more extended conformation than the compact cyclopropyl ring, resulting in different spatial occupancy and van der Waals surface area, which can affect target binding when the cyclobutane core is used as a conformational constraint in medicinal chemistry programs [3].

lipophilicity ADME optimization building block selection

High-Value Application Scenarios for 1-(Bromomethyl)-3-propylcyclobutane Based on Quantitative Differentiation Evidence


Late-Stage Pharmaceutical Intermediate Requiring High Purity (>98%) for cGMP Compliance

When 1-(Bromomethyl)-3-propylcyclobutane is employed as a penultimate intermediate in an API synthesis, the triarylphosphite-based production method (US20160355452A1) provides a validated route to material with GC purity ≥98.3%, reducing the burden of downstream purification and minimizing the risk of impurity-related regulatory delays [1]. The high purity specification is particularly critical when the bromomethyl compound is introduced in the final synthetic steps, as any bromoalkene or ring-opened by-product would carry through to the final drug substance [2].

Medicinal Chemistry Library Synthesis Where Regiochemical Precision Determines Biological Activity

The 1,3-disubstitution pattern of 1-(Bromomethyl)-3-propylcyclobutane provides a distinct spatial orientation of the reactive bromomethyl handle relative to the lipophilic propyl chain, which is not duplicated by the 1,1-disubstituted isomer . In structure-activity relationship (SAR) campaigns targeting receptors with defined binding pockets, this regiochemical precision can be the difference between a hit and an inactive analog, as the vector of the propyl group directly influences hydrophobic pocket occupancy and the trajectory of subsequent derivatization at the bromomethyl position [3].

Agrochemical Building Block Requiring Balancing of Reactivity and Stability

The primary alkyl bromide nature of the bromomethyl group (-CH₂Br) in this compound provides a reactivity advantage of approximately 100–1000 fold over secondary cyclobutyl bromides in nucleophilic displacement reactions, enabling efficient coupling under mild conditions [4]. This reactivity profile is particularly valuable in agrochemical discovery where diverse heterocyclic cores are appended via the bromomethyl handle, and the propyl substituent simultaneously provides a predictable increment of lipophilicity (CLogP contribution ~+1.1–1.7 over the unsubstituted parent) for optimizing leaf penetration and systemic transport properties [5].

Conformationally Constrained Fragment-Based Drug Design (FBDD) Programs

The cyclobutane core imposes a defined dihedral angle constraint (~20° puckering) that restricts conformational flexibility, while the 3-propyl chain extends the molecular reach without introducing the metabolic liability of a cyclopropyl group [6]. When compared to the cyclopropyl analog 1-(Bromomethyl)-3-cyclopropylcyclobutane, the propyl variant offers a larger hydrophobic surface area and distinct CYP450 oxidation profile (primary vs secondary/tertiary C–H bonds), making it a preferred choice for fragments targeting allosteric pockets where specific lipophilic contacts are required [7].

Quote Request

Request a Quote for 1-(Bromomethyl)-3-propylcyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.